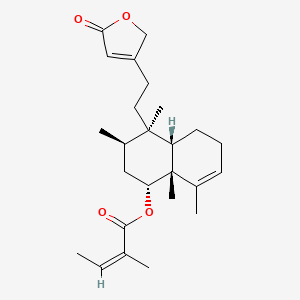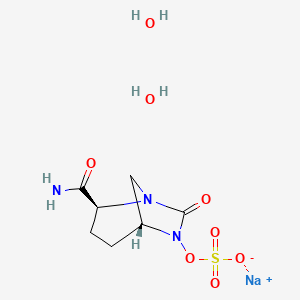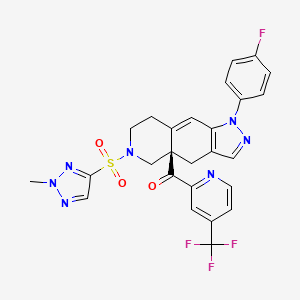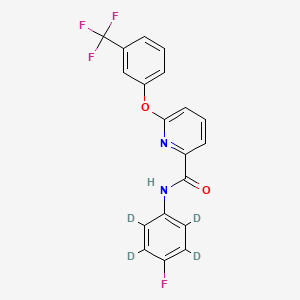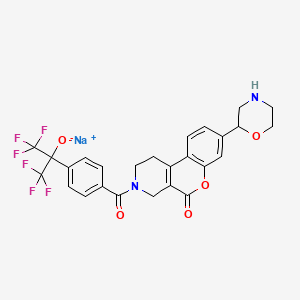
MTHFD2-IN-4 sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MTHFD2-IN-4 sodium is a tricyclic coumarin derivative and a potent inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2)MTHFD2 is a mitochondrial enzyme involved in the folate-mediated one-carbon metabolism pathway, which is crucial for the proliferation of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MTHFD2-IN-4 sodium involves multiple steps, starting with the preparation of the tricyclic coumarin core. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary between research groups .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing purification steps to isolate the compound. The use of automated reactors and continuous flow systems can enhance efficiency and yield in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: MTHFD2-IN-4 sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its activity and selectivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized coumarin derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
MTHFD2-IN-4 sodium has a wide range of scientific research applications, particularly in the field of cancer research. Its ability to inhibit MTHFD2 makes it a valuable tool for studying the role of one-carbon metabolism in cancer cell proliferation and survival. Additionally, the compound can be used to investigate the effects of MTHFD2 inhibition on tumor growth, metastasis, and resistance to chemotherapy .
In biology and medicine, this compound can be employed to explore the metabolic pathways involved in various diseases, including metabolic disorders and neurodegenerative conditions. Its potential therapeutic applications extend to the development of novel anticancer drugs and treatments for other diseases characterized by dysregulated one-carbon metabolism .
Wirkmechanismus
MTHFD2-IN-4 sodium exerts its effects by inhibiting the activity of MTHFD2, a key enzyme in the folate-mediated one-carbon metabolism pathway. This inhibition disrupts the production of one-carbon units required for nucleotide synthesis, amino acid homeostasis, and redox balance. As a result, cancer cells experience impaired proliferation, increased apoptosis, and heightened sensitivity to chemotherapy .
The molecular targets of this compound include the active site of MTHFD2, where it binds and prevents the enzyme from catalyzing its reactions. This binding is facilitated by specific interactions between the compound and amino acid residues within the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C26H21F6N2NaO5 |
|---|---|
Molekulargewicht |
578.4 g/mol |
IUPAC-Name |
sodium;1,1,1,3,3,3-hexafluoro-2-[4-(8-morpholin-2-yl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl)phenyl]propan-2-olate |
InChI |
InChI=1S/C26H21F6N2O5.Na/c27-25(28,29)24(37,26(30,31)32)16-4-1-14(2-5-16)22(35)34-9-7-17-18-6-3-15(21-12-33-8-10-38-21)11-20(18)39-23(36)19(17)13-34;/h1-6,11,21,33H,7-10,12-13H2;/q-1;+1 |
InChI-Schlüssel |
NMEPDIUPXUVHBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C3=C(C=C(C=C3)C4CNCCO4)OC2=O)C(=O)C5=CC=C(C=C5)C(C(F)(F)F)(C(F)(F)F)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



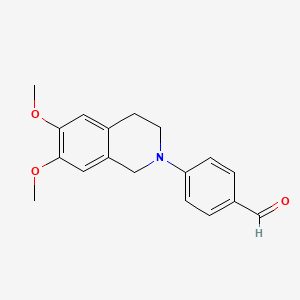
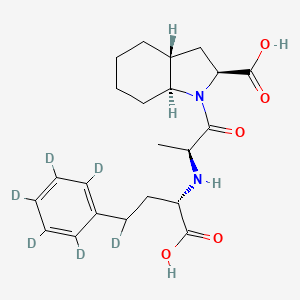


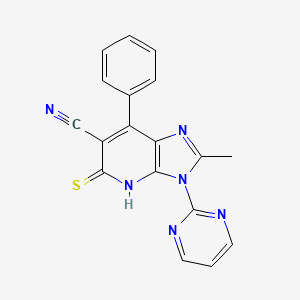
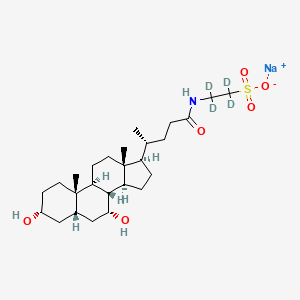


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
